

Reactivity of 4-Bromo-3-fluoro-N-methylaniline

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Compound of Interest

Compound Name: 4-Bromo-3-fluoro-N-methylaniline

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An In-Depth Technical Guide to the Reactivity and Synthetic Utility of **4-Bromo-3-fluoro-N-methylaniline**

Abstract

4-Bromo-3-fluoro-N-methylaniline is a halogenated aromatic amine that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling, an electron-withdrawing fluorine atom, and a nucleophilic N-methylamino group, provides multiple, distinct sites for chemical modification. This guide offers a comprehensive analysis of the compound's reactivity, grounded in an understanding of its electronic and steric properties. We will explore its utility in cornerstone synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Detailed, field-proven protocols are provided, explaining the causality behind experimental choices to empower researchers in drug discovery, materials science, and agrochemical development to effectively leverage this powerful synthetic intermediate.

Introduction to 4-Bromo-3-fluoro-N-methylaniline

The strategic functionalization of aromatic cores is a fundamental pursuit in the development of novel pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} Halogenated anilines are particularly prized for their dual reactivity, allowing for transformations at both the aromatic ring and the amino group.^[3] **4-Bromo-3-fluoro-N-methylaniline** emerges as a significant intermediate, offering a trifecta of functional groups that can be manipulated with high selectivity.

Molecular Structure and Physicochemical Properties

The compound's structure is defined by an aniline core substituted with bromine at the C4 position, fluorine at the C3 position, and a methyl group on the amine nitrogen. This arrangement dictates its reactivity, solubility, and electronic properties. While specific experimental data for the N-methylated compound is less common than its 2-methyl isomer, its properties can be reliably inferred.

Property	Value	Source
CAS Number	1233513-02-4	[4]
Molecular Formula	C ₇ H ₇ BrFN	[4]
Molecular Weight	204.04 g/mol	[4]
Appearance	Expected to be a solid at room temperature	Inferred
Key Reactive Sites	C4-Br bond, N-H bond, Aromatic Ring	[3][5]

The Strategic Importance of Halogenated Anilines

Halogenated anilines are foundational in medicinal chemistry and materials science for several reasons:

- **Orthogonal Reactivity:** The aryl halide (in this case, bromide) provides a handle for transition-metal-catalyzed reactions, while the amine can undergo a separate set of transformations (e.g., acylation, alkylation).[3]
- **Modulation of Physicochemical Properties:** The presence of halogens, particularly fluorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making them crucial for tuning the properties of active pharmaceutical ingredients (APIs).[2]
- **Synthetic Versatility:** They serve as precursors to a vast array of more complex heterocyclic and polycyclic aromatic systems.[1]

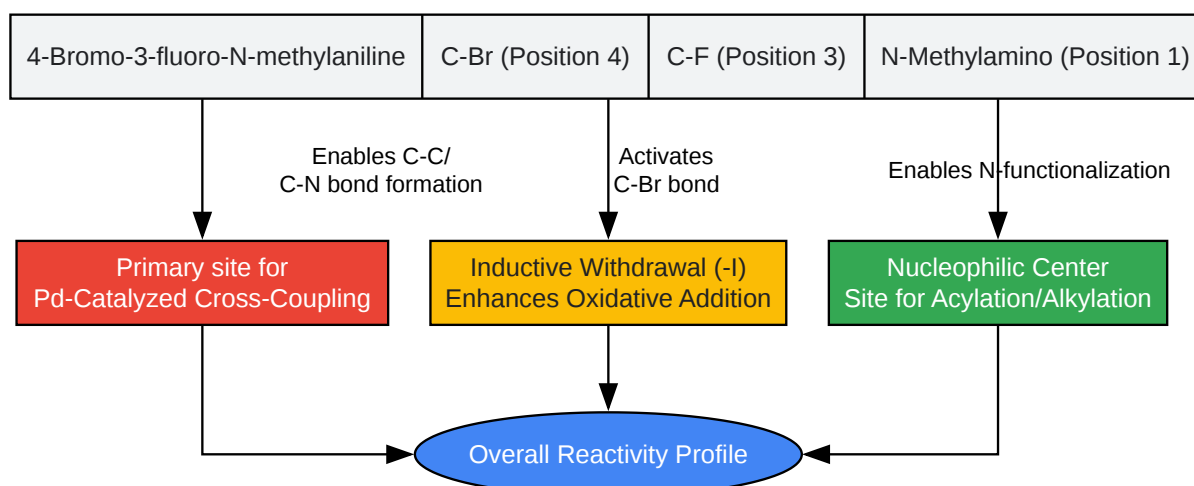
Electronic and Steric Effects on Reactivity

The reactivity of **4-Bromo-3-fluoro-N-methylaniline** is not random; it is a predictable consequence of the electronic interplay between its substituents. Understanding these effects is critical for designing successful synthetic strategies.

Analysis of Substituent Effects: A Triad of Control

The molecule's reactivity is governed by three key features:

- The C-Br Bond (Position 4): The carbon-bromine bond is the primary site for oxidative addition to a low-valent palladium catalyst. This makes it the most important electrophilic center for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][6]
- The C-F Bond (Position 3): Fluorine is the most electronegative element and exerts a strong electron-withdrawing effect through induction (-I effect). This lowers the electron density of the aromatic ring, which in turn makes the C-Br bond more susceptible to oxidative addition, often accelerating the rate-limiting step of catalytic cycles.[7]
- The N-Methylamino Group (Position 1): The nitrogen's lone pair of electrons exerts a powerful electron-donating effect through resonance (+R effect), activating the ring towards electrophilic attack. However, given the existing substitution, its primary role is as a nucleophile. The methyl group provides slightly more steric bulk than a primary amine and influences the nitrogen's basicity and nucleophilicity.



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Caption: Logical relationship of substituents to reactivity.

Key Transformations: Palladium-Catalyzed Cross-Coupling

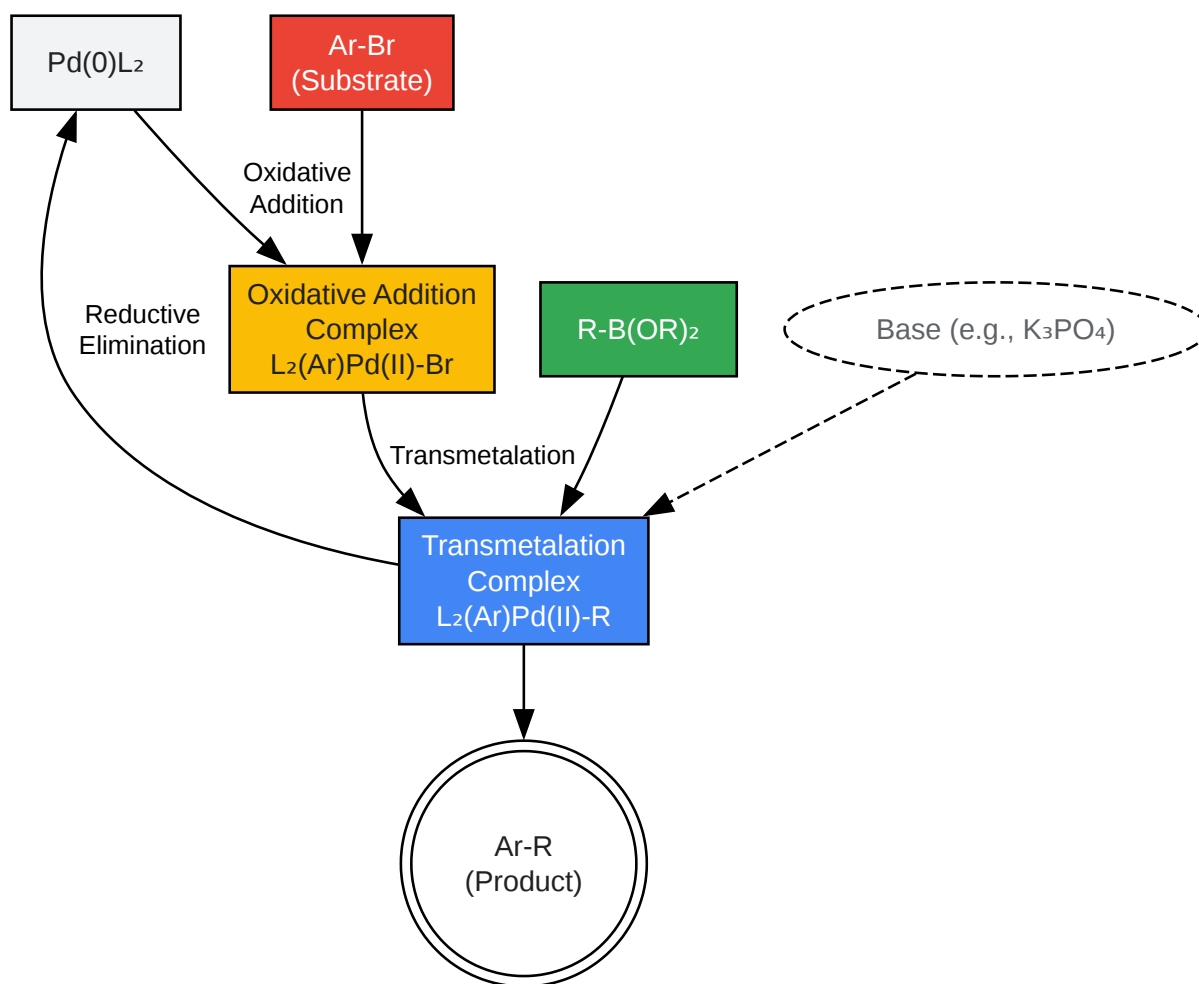
The most powerful and common application of this substrate is in palladium-catalyzed cross-coupling, which allows for the modular construction of complex molecules. The C-Br bond is the exclusive site for these reactions under standard conditions.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. For **4-Bromo-3-fluoro-N-methylaniline**, this reaction is ideal for introducing new aryl or vinyl substituents at the C4 position.

Causality of Protocol Choices:

- Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a classic, reliable choice that is often effective for aryl bromides.^{[8][9]}
- Base: A base like K₃PO₄ or K₂CO₃ is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can influence reaction rate and prevent side reactions.
- Solvent: A two-phase system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane, DMF) is typically used to dissolve both the organic and inorganic reagents.



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

- **Vessel Preparation:** To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **4-Bromo-3-fluoro-N-methylaniline** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K_3PO_4 , 2.5 eq.).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 3-5 mol%).
- **Solvent Addition:** Add the degassed solvent system (e.g., 1,4-Dioxane/ H_2O , 4:1 mixture).
- **Reaction:** Heat the mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.

- **Workup:** After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing Arylamine Scaffolds

This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds.^{[10][11]} It allows the coupling of the aryl bromide with a primary or secondary amine, enabling the synthesis of complex diarylamines or N-aryl alkylamines.

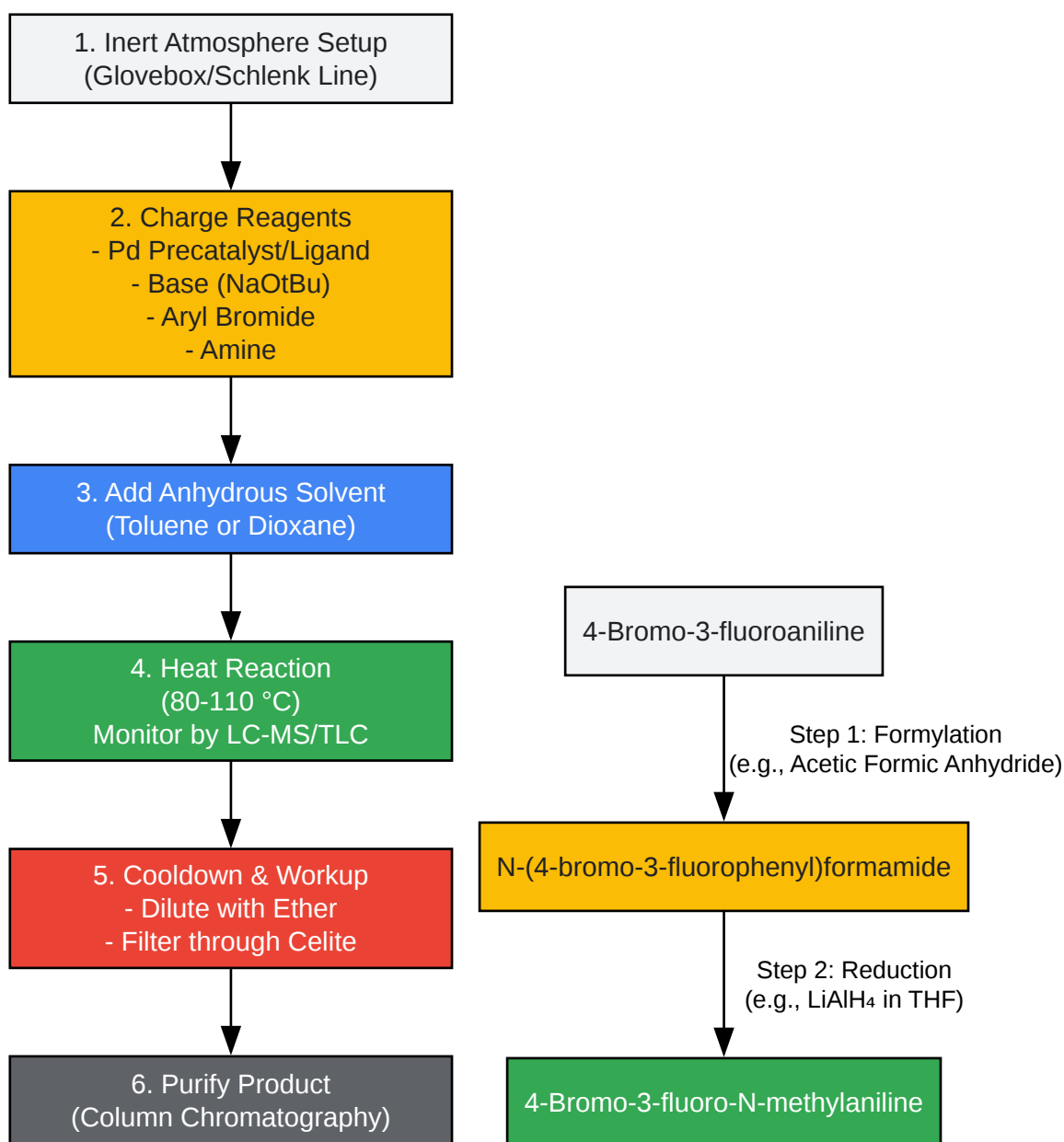
Causality of Protocol Choices:

- **Ligand:** This is the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are required to promote the reductive elimination step, which is often the turnover-limiting step, and to stabilize the palladium intermediates.^{[10][12]}
- **Precatalyst:** Using a pre-catalyst (a stable Pd(II) source that is easily reduced in situ to the active Pd(0) species) can improve reproducibility.
- **Base:** A strong, non-nucleophilic base like NaOt-Bu or KOt-Bu is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.^[13]

Experimental Protocol: Buchwald-Hartwig Amination

- **Vessel Preparation:** In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (e.g., an XPhos-based G3 precatalyst, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (NaOt-Bu, 1.4 eq.).
- **Reagent Addition:** Add **4-Bromo-3-fluoro-N-methylaniline** (1.0 eq.) and the amine coupling partner (1.2 eq.).
- **Solvent Addition:** Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

- Reaction: Seal the tube and heat the mixture at 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
- Workup: Cool the reaction, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.
- Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography.



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Caption: Proposed two-step synthesis of the title compound.

Safety, Handling, and Storage

As a halogenated aniline, **4-Bromo-3-fluoro-N-methylaniline** should be handled with care, assuming a hazard profile similar to its structural analogues. [4][14] Summary of Hazards:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [14][15]* Irritation: Causes skin irritation and serious eye irritation. [16][17]* Organ Toxicity: May cause respiratory irritation. [17]

Hazard Statement	Description
H302	Harmful if swallowed. [14]
H312	Harmful in contact with skin. [14]
H315	Causes skin irritation. [14]
H319	Causes serious eye irritation. [14]

| H332 | Harmful if inhaled. [14]

Recommended Precautions:

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [4]Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. [15]Avoid formation of dust and aerosols.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]* Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations. [4]

Conclusion and Future Outlook

4-Bromo-3-fluoro-N-methylaniline is a quintessential example of a modern synthetic building block, engineered for versatility and selectivity. Its true power lies in the predictable and orthogonal reactivity of its functional groups. The C-Br bond serves as a reliable anchor for

palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular construction of complex molecular architectures. The fluorine and N-methylamino groups provide the means to fine-tune the electronic and physical properties of the final compound. For researchers in drug development and materials science, mastering the reactivity of this compound opens a direct and efficient pathway to novel molecules with tailored functions. Future research will likely focus on incorporating this scaffold into new therapeutic agents and functional organic materials.

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